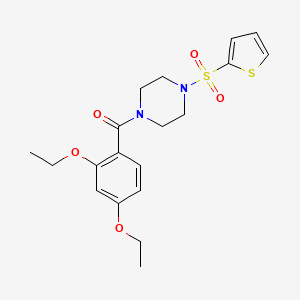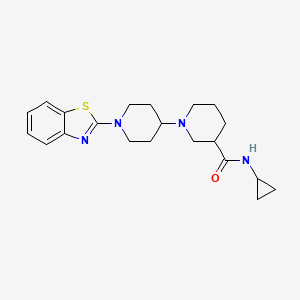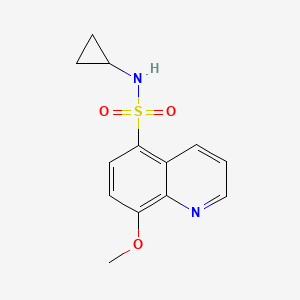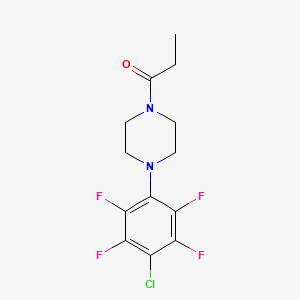
1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine, also known as TCS 1102, is a piperazine derivative that has been studied for its potential therapeutic applications in various fields of medicine. This compound has been found to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine 1102 is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-kB and MAPK pathways. This compound 1102 has also been found to inhibit the activity of COX-2 and reduce the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound 1102 has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to reduce the release of pro-inflammatory cytokines and inhibit the activity of COX-2. In animal models, this compound 1102 has been found to reduce neuropathic pain and inhibit the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine 1102 is its potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for further research. However, one limitation of this compound 1102 is its complex synthesis method, which requires multiple steps and can be time-consuming.
Zukünftige Richtungen
There are several future directions for the research of 1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine 1102. One direction is to further investigate its potential therapeutic applications in oncology, neurology, and immunology. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, the mechanism of action of this compound 1102 needs to be fully understood to develop more effective therapeutic strategies. Finally, more studies are needed to determine the safety and efficacy of this compound 1102 in clinical trials.
In conclusion, this compound 1102 is a piperazine derivative that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and determine its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine 1102 involves a multi-step process that includes the reaction of 2,4-diethoxybenzoyl chloride with 2-thiophenesulfonamide, followed by the addition of piperazine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound 1102.
Wissenschaftliche Forschungsanwendungen
1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine 1102 has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, this compound 1102 has been found to inhibit the growth of various cancer cell lines and induce apoptosis. In neurology, this compound 1102 has been shown to possess analgesic properties and reduce neuropathic pain in animal models. In immunology, this compound 1102 has been found to possess anti-inflammatory properties and reduce the release of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(2,4-diethoxyphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-3-25-15-7-8-16(17(14-15)26-4-2)19(22)20-9-11-21(12-10-20)28(23,24)18-6-5-13-27-18/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVYOKJZMQLSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-phenylpiperidine](/img/structure/B5265698.png)
![methyl 2-[5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5265699.png)
![2-[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-6-methylnicotinonitrile](/img/structure/B5265715.png)
![3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5265721.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5265725.png)
![6-methyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5265733.png)
![4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5265735.png)



![3-[2-(2-methylphenyl)ethyl]-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5265757.png)


![1-allyl-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B5265772.png)
